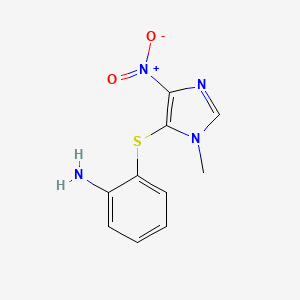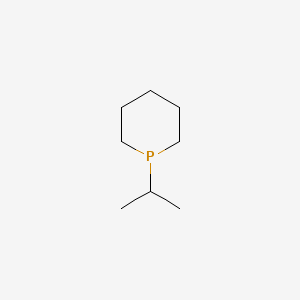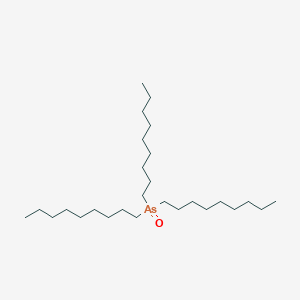
Trinonyl(oxo)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinonyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three nonyl groups and an oxo ligand attached to a central arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trinonyl(oxo)-lambda~5~-arsane typically involves the reaction of nonyl halides with arsenic trioxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to ensure the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trinonyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo ligand to hydroxyl or other reduced forms.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Hydroxyl-substituted arsenic compounds.
Substitution: Alkyl or aryl-substituted arsenic compounds.
Wissenschaftliche Forschungsanwendungen
Trinonyl(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trinonyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The oxo ligand plays a crucial role in the compound’s reactivity, facilitating the formation of reactive intermediates that can interact with biological molecules. The nonyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Trinonyl(oxo)-lambda~5~-phosphane: Similar structure but with phosphorus instead of arsenic.
Trinonyl(oxo)-lambda~5~-stibane: Similar structure but with antimony instead of arsenic.
Trinonyl(oxo)-lambda~5~-bismane: Similar structure but with bismuth instead of arsenic.
Uniqueness: Trinonyl(oxo)-lambda~5~-arsane is unique due to the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus, antimony, and bismuth analogs
Eigenschaften
CAS-Nummer |
53324-12-2 |
|---|---|
Molekularformel |
C27H57AsO |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
1-di(nonyl)arsorylnonane |
InChI |
InChI=1S/C27H57AsO/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
InChI-Schlüssel |
IDGHOXFAVQLDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[As](=O)(CCCCCCCCC)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
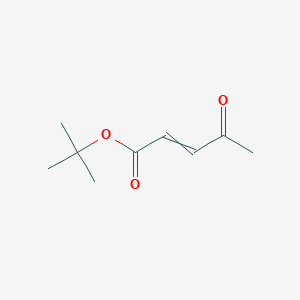
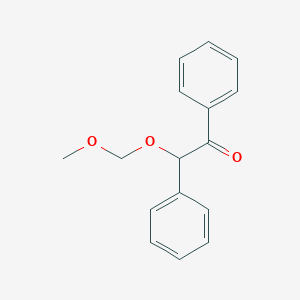

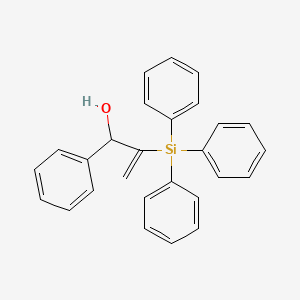




![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
